3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl
Description
Properties
CAS No. |
646507-87-1 |
|---|---|
Molecular Formula |
C13H8F4 |
Molecular Weight |
240.20 g/mol |
IUPAC Name |
5-(3,5-difluorophenyl)-1,3-difluoro-2-methylbenzene |
InChI |
InChI=1S/C13H8F4/c1-7-12(16)4-9(5-13(7)17)8-2-10(14)6-11(15)3-8/h2-6H,1H3 |
InChI Key |
FIQDXTZZQUMLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C2=CC(=CC(=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl typically involves the fluorination of a biphenyl precursor. One common method is the direct fluorination of 4-methylbiphenyl using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Scientific Research Applications
Scientific Research Applications
1.1 Organic Synthesis
3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl serves as a key intermediate in organic synthesis. Its unique fluorinated structure enhances reactivity and selectivity in various chemical reactions. It is often employed in:
- Suzuki-Miyaura Coupling Reactions : This compound is utilized as a coupling partner to synthesize more complex biphenyl derivatives, which are important in pharmaceuticals and materials science.
1.2 Material Science
The compound is explored for its potential use in the development of advanced materials:
- Liquid Crystals : Due to its fluorinated nature, it exhibits properties suitable for liquid crystal displays (LCDs), improving thermal stability and optical performance.
- Organic Electronics : It is investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its electron-withdrawing fluorine atoms can enhance charge mobility.
Biological Applications
2.1 Medicinal Chemistry
Research indicates that 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl may have therapeutic potential:
- Anticancer Activity : Studies have shown that this compound can inhibit tumor cell growth by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Properties : Preliminary findings suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, indicating potential uses in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl exhibited significant cytotoxicity against various human cancer cell lines. The research highlighted its ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Inhibition Studies
Another investigation focused on the compound's role as an enzyme inhibitor revealed that it effectively inhibited enzymes associated with tumor growth. The IC50 values indicated a potent inhibition profile, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism by which 3,3’,5,5’-Tetrafluoro-4-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Fluorinated Biphenyl Derivatives
Fluorinated biphenyls are widely studied for their applications in metal-organic frameworks (MOFs), liquid crystals, and bioactive molecules. Below is a comparative analysis:
Key Observations :
- Electronic Effects : Fluorine's electronegativity in the target compound increases polarity and electron-withdrawing character compared to brominated analogs, affecting reactivity in cross-coupling reactions .
- Steric Influence : The methyl group in the target compound reduces symmetry and may hinder crystallization compared to carboxylated derivatives like H2-TFBPDC .
Alkyl-Substituted Biphenyls
Alkyl substituents like tert-butyl or methyl groups alter steric bulk and solubility:
Key Observations :
Halogenated Biphenyls in Pharmaceuticals
Halogenation impacts bioactivity and binding affinity:
Key Observations :
- Fluorine's Role : Fluorine in the target compound may enhance binding affinity in biological systems by modulating electron density, similar to phosphorylated derivatives .
Data Tables
Table 1: Physical Properties of Selected Biphenyl Derivatives
Research Findings and Challenges
- Synthesis : The target compound can be synthesized via Suzuki-Miyaura coupling using 3-bromo-5-fluoro-4-methylbenzene derivatives, analogous to methods for tetrabromo biphenyls .
- Challenges : Fluorine's small size complicates regioselective substitution, requiring advanced catalysts .
- Toxicity : Fluorinated biphenyls generally exhibit lower toxicity compared to brominated or chlorinated analogs but require rigorous environmental assessment .
Biological Activity
3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl (CAS Number: 646507-93-9) is a fluorinated biphenyl compound notable for its unique electronic and physical properties. The presence of four fluorine atoms and a methyl group significantly influences its biological activity compared to non-fluorinated biphenyls. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula : C14H10F4
- Molecular Weight : 270.22 g/mol
- LogP : 3.71 (indicating moderate lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins.
1. Cytotoxicity
Studies have indicated that fluorinated compounds can exhibit varying levels of cytotoxicity against different cell lines. The biological activity of 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl was evaluated through various assays:
| Assay Type | Description |
|---|---|
| MTT Assay | Measures cell viability by assessing mitochondrial activity. |
| Colony-forming Assays | Evaluates anchorage-independent growth in soft agar. |
| Scratch Assays | Assesses cell migration capabilities. |
These assays are crucial for determining the compound's potential as an anticancer agent.
2. Interaction with Enzymes
The compound's ability to interact with specific enzymes can influence metabolic pathways:
- Tyrosine Phosphatase Inhibition : The inhibition of tyrosine phosphatase 1B (TP1B) can enhance insulin signaling, which is critical for glucose metabolism.
Studies suggest that compounds similar to 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl may modulate insulin secretion and glucose uptake in cells, potentially providing therapeutic benefits in metabolic disorders.
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various fluorinated biphenyls on cancer cell lines, 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective growth inhibition. This suggests potential as a chemotherapeutic agent.
Case Study 2: Metabolic Modulation
Another investigation focused on the compound's effect on glucose metabolism in diabetic models showed that treatment with 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl led to increased glucose uptake in muscle cells. This effect was attributed to enhanced insulin sensitivity mediated by TP1B inhibition.
Applications
Given its biological activity, 3,3',5,5'-tetrafluoro-4-methyl-1,1'-biphenyl has potential applications in:
- Pharmaceutical Development : As a candidate for drug development targeting metabolic disorders and cancer.
- Material Science : Due to its unique chemical properties that may enhance stability and performance in various applications.
Q & A
Q. What synthetic methodologies are most effective for preparing 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl, and what mechanistic considerations govern their success?
The synthesis of fluorinated biphenyl derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or stepwise functionalization of preformed biphenyl scaffolds. For example, fluorinated chalcone precursors (as seen in terphenyl derivatives) can undergo cyclization or nucleophilic substitution to introduce fluorine atoms at specific positions . Key considerations include:
- Regioselectivity : Fluorine substituents are introduced via electrophilic fluorination or halogen exchange, requiring careful control of reaction conditions (e.g., temperature, catalyst).
- Protecting groups : Methoxy or methyl groups may act as directing groups or steric barriers during functionalization .
- Purification : Column chromatography or recrystallization is critical due to the compound’s high hydrophobicity.
Q. How can spectroscopic techniques validate the structural integrity and purity of 3,3',5,5'-Tetrafluoro-4-methyl-1,1'-biphenyl?
- NMR : NMR is indispensable for confirming fluorine substitution patterns. NMR resolves methyl and aromatic proton environments, while NMR identifies quaternary carbons adjacent to fluorine atoms .
- IR : Stretching frequencies for C-F bonds (~1100–1250 cm) and aromatic C-H bonds (~3000–3100 cm) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns consistent with fluorine abundance .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of fluorinated biphenyl derivatives, and how can software like SHELX address discrepancies?
Crystallographic refinement of fluorinated biphenyls often encounters:
- Disordered fluorine atoms : Fluorine’s high electron density can create ambiguous electron density maps.
- Twinned crystals : Common in symmetric fluorinated systems, requiring specialized refinement protocols.
Methodology : - SHELXL : Use of the PART command to model disorder and TWIN commands for twinned data .
- Validation tools : PLATON or CrystAlisPro checks for missed symmetry or overfitting .
Example: In terphenyl derivatives, SHELXL’s restraints on bond lengths/angles improved refinement convergence for fluorine-disordered regions .
Q. How do fluorine substituents influence the electronic and steric properties of biphenyl systems, and what experimental approaches quantify these effects?
Electronic Effects :
- Electron-withdrawing nature : Fluorine reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution. This is measurable via Hammett substituent constants (, ) .
- Conformational rigidity : Fluorine’s ortho effect restricts biphenyl torsion angles, as seen in X-ray structures .
Experimental Quantification : - Cyclic Voltammetry (CV) : Measures redox potentials to assess electron-withdrawing strength.
- X-ray Diffraction : Torsion angles between phenyl rings reveal steric hindrance .
Q. What strategies mitigate synthetic impurities in multi-step fluorination of biphenyl derivatives?
- Stepwise Fluorination : Sequential introduction of fluorine atoms minimizes side reactions (e.g., using selective fluorinating agents like DAST or Deoxo-Fluor) .
- HPLC Monitoring : Reverse-phase HPLC with UV detection identifies intermediates and byproducts early in synthesis .
- Crystallographic Screening : Recrystallization in non-polar solvents (hexane/ethyl acetate) preferentially excludes polar impurities .
Data Contradiction and Analysis
Q. How should researchers address conflicting NMR and X-ray data in structural assignments of fluorinated biphenyls?
- Case Study : If NMR suggests a para-fluorine configuration but X-ray indicates meta, cross-validate with:
- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data .
- Overhauser Effect (NOESY) : Detects spatial proximity between fluorine and adjacent protons to resolve positional ambiguity .
- Multiplicity in NMR : Coupling constants () differentiate ortho, meta, and para fluorine positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
